2,3,4-Trihydroxybenzaldehyde

Pharmaceutical Intermediates Benserazide Synthesis Parkinson's Disease

Problem: Benserazide API synthesis demands regioisomerically pure 2,3,4-trihydroxybenzaldehyde; 3,4,5-isomer contamination yields inactive hydrazone. Solution: This ≥98% HPLC-grade intermediate guarantees correct regioisomer for active pharmaceutical ingredient production. Key benefits: • Validated COX-2 selective inhibitor (IC50 ~10 ppm, no COX-1 inhibition at that concentration). • Pre-organized for [1+1] Schiff base condensation via intramolecular H-bonding. • Bulk supply with consistent lot-to-lot purity for GMP manufacturing.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 2144-08-3
Cat. No. B138039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trihydroxybenzaldehyde
CAS2144-08-3
Synonyms3,4-Dihydroxysalicylaldehyde;  NSC 22595; 
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)O)O)O
InChIInChI=1S/C7H6O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-3,9-11H
InChIKeyCRPNQSVBEWWHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trihydroxybenzaldehyde: Overview and Key Properties


2,3,4-Trihydroxybenzaldehyde (Pyrogallol-4-carboxaldehyde, molecular formula C7H6O4, MW 154.12) is a polyhydroxy aromatic aldehyde bearing three adjacent hydroxyl groups at the 2-, 3-, and 4-positions on the benzaldehyde ring. This vicinal trihydroxy substitution pattern is responsible for pronounced metal-chelating and hydrogen atom-donating properties . Commercially, it is recognized as the essential aryl aldehyde building block for the synthesis of benserazide hydrochloride, a peripheral dopa decarboxylase inhibitor used in combination with L-DOPA for Parkinson's disease therapy . Typical commercial specifications include purity ≥98% (HPLC/GC), melting point 159–164°C, and solubility in DMSO and methanol .

Building block Benserazide intermediate synthesis
Probe COX-2 selective inhibition research
Conjugate warhead Antioxidant hyaluronan/hydrogel development
Reference α-Amylase/α-glucosidase inhibitor SAR

2,3,4-Trihydroxybenzaldehyde: Isomer Substitution Limitations


Benzaldehyde derivatives hydroxylated at different positions exhibit markedly divergent biological and physicochemical profiles. The contiguous 2,3,4-triol arrangement enables specific intramolecular hydrogen bonding between the 2-OH and the aldehyde carbonyl, which pre-organizes the molecule for [1+1] Schiff base condensation and stabilizes the resulting imine [1]. This substitution pattern is a structural prerequisite for the pharmacophore of benserazide: the hydrazone linkage formed exclusively with 2,3,4-trihydroxybenzaldehyde generates the active peripheral decarboxylase inhibitor, while the 3,4,5- or 2,4,5-isomers yield inactive or off-target compounds [2]. Furthermore, in direct comparative enzyme inhibition studies, the 2,3,4-isomer occupies a distinct rank order position among trihydroxybenzaldehydes for α-amylase inhibition, demonstrating that hydroxyl group topology—not merely total OH count—governs target engagement [3].

3,4,5- or 2,4,5-trihydroxy isomers fail to form the active benserazide hydrazone; the 2,3,4-triol pattern is mandatory for the pharmacophore.
Hydroxyl topology governs target engagement: α-amylase inhibition rank differs among trihydroxybenzaldehydes; direct replacement alters activity profile.
COX-2 selectivity is regioisomer-specific; 3-hydroxybenzaldehyde prefers COX-1, and other isomers shift selectivity away from the reported 2,3,4 pattern.

2,3,4-Trihydroxybenzaldehyde: Quantitative Differentiation Evidence


Exclusive Regioisomer for Benserazide Synthesis

The condensation of 2,3,4-trihydroxybenzaldehyde with serine hydrazide in methanol yields N-(DL-seryl)-2,3,4-trihydroxybenzaldehyde hydrazone, the direct precursor of benserazide hydrochloride . Alternative regioisomers (3,4-dihydroxybenzaldehyde, 3,4,5-trihydroxybenzaldehyde, 2,4,5-trihydroxybenzaldehyde) cannot replace 2,3,4-trihydroxybenzaldehyde in this synthetic route; the 2,3,4-substitution pattern is required for correct hydrazone geometry and for maintaining the pharmacological activity of the final drug product. The industrially optimized process yields the hydrazone intermediate in 50–100% yield depending on reaction conditions [1].

Benserazide regioisomer exclusivity
Class-level
Only 2,3,4-triol yields viable hydrazone (50–100% reported)
Structural prerequisite for benserazide pharmacophore; alternative regioisomers cannot be used.
Patent CN103951587A; no yield data for incorrect isomers.
Pharmaceutical Intermediates Benserazide Synthesis Parkinson's Disease

α-Amylase Inhibition Rank Among Isomers

In a comparative enzyme inhibition study of modified benzaldehyde derivatives, 2,3,4-trihydroxybenzaldehyde ranked second among four trihydroxybenzaldehyde isomers for inhibition of α-amylase, surpassed only by 2,4,5-trihydroxybenzaldehyde and outperforming 2,4,6-trihydroxybenzaldehyde and 3,4,5-trihydroxybenzaldehyde [1]. The same study identified 3,4-dihydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde as inhibitors of α-glucosidase, indicating a clear structure–activity divergence between di- and trihydroxy substitution patterns for dual enzyme targeting.

α-Amylase inhibition rank
Reported
Ranked 2nd among 4 trihydroxybenzaldehyde isomers
Distinct rank position enables fine-tuning of selectivity in SAR studies.
Cross-study comparable; IC50 values not reported.
Enzyme Inhibition α-Amylase Diabetes Research

COX-2 Selective Inhibition Over COX-1

A United States patent demonstrates that 2,3,4-trihydroxybenzaldehyde (Compound J) selectively inhibits cyclooxygenase-2 (COX-2) without inhibiting COX-1, with an IC50 observed at approximately 10 ppm (Figure 2) [1]. In contrast, the patent discloses that 3-hydroxybenzaldehyde (Compound H) selectively inhibits COX-1 compared to COX-2, and 4-hydroxybenzaldehyde falls outside the claim scope [2]. This selectivity profile is attributed to the specific 2,3,4-triol arrangement; other hydroxybenzaldehydes tested in the same assay exhibited different COX-1/COX-2 selectivity profiles, indicating that the 2,3,4-substitution pattern uniquely confers COX-2-preferential inhibition.

COX-2 selective inhibition
Head-to-head
IC50 ~10 ppm (COX-2); no COX-1 inhibition at this concentration
Supports COX-2-selective probe development; selectivity profile not replicated by other isomers.
Patent US 2009/0018211 A1; in vitro enzyme assay.
COX-2 Inhibition Anti-inflammation Selectivity Pharmacology

Superior Radical Scavenging in Hyaluronan Conjugates

Hyaluronan (HA) conjugated with pyrogallol-4-carboxaldehyde (HA-Pyr) demonstrated dose-dependent radical scavenging activity at 1.5 mg/mL: 76.23 ± 3.3% inhibition of ABTS•+ and 68.18 ± 3.5% inhibition of DPPH• [1]. In the same study, HA conjugated with cinnamaldehyde (HA-Cin) achieved only 34.1 ± 2.1% DPPH• scavenging at the identical concentration, while native HA showed minimal activity (4.14 ± 0.7% DPPH•, 10.37 ± 0.5% ABTS•+) [1]. The molecular docking binding energy for HA-Pyr with cytochrome c peroxidase was −19.02 kcal/mol, compared to −17.01 kcal/mol for HA-Cin and −15.59 kcal/mol for native HA, corroborating the superior antioxidant performance of the 2,3,4-trihydroxybenzaldehyde-containing conjugate [1].

Radical scavenging (HA-Pyr conjugate)
Reported
DPPH• 68.18% vs 34.1% (HA-Cin); ABTS•+ 76.23%
Reported higher scavenging vs cinnamaldehyde conjugate at same concentration.
1.5 mg/mL; docking energy −19.02 kcal/mol.
Antioxidant Biomaterials Hyaluronan Conjugates DPPH Radical Scavenging

2,3,4-Trihydroxybenzaldehyde: Application Scenarios


Benserazide Intermediate for Parkinson's API

Pharmaceutical manufacturers producing benserazide hydrochloride must source 2,3,4-trihydroxybenzaldehyde as the exclusive aryl aldehyde intermediate. As documented in patent CN103951587A, the condensation reaction with serine hydrazide proceeds only with the 2,3,4-trihydroxy regioisomer to yield the hydrazone precursor; use of any other hydroxybenzaldehyde isomer produces a structurally distinct hydrazone lacking peripheral dopa decarboxylase inhibitory activity [1]. Procurement specifications should require ≥98% purity (HPLC), melting point 159–164°C, and absence of 3,4,5-trihydroxybenzaldehyde contamination, as the latter is a common byproduct in pyrogallol-based syntheses and would compromise the final drug substance identity .

Selective COX-2 Inhibitor Probe Discovery

Investigators seeking selective COX-2 inhibitors with a phenolic aldehyde pharmacophore should select 2,3,4-trihydroxybenzaldehyde as a validated hit, with an IC50 of ~10 ppm against COX-2 and no detectable COX-1 inhibition at that concentration [1]. Other hydroxybenzaldehydes exhibit distinct selectivity profiles: 3-hydroxybenzaldehyde preferentially inhibits COX-1, while 4-hydroxybenzaldehyde lacks selective activity. The unique 2,3,4-triol substitution enables specific hydrogen bonding interactions within the COX-2 active site that are not accessible to dihydroxy or alternate trihydroxy isomers . This compound is suitable as a reference standard for secondary assays and as a starting scaffold for analog expansion.

Hyaluronan Conjugation for Antioxidant Wound Dressings

For research groups developing antioxidant-enhanced hyaluronan-based wound dressings, 2,3,4-trihydroxybenzaldehyde (pyrogallol-4-carboxaldehyde) provides substantially higher radical scavenging capacity than cinnamaldehyde when conjugated via identical chemistry. At 1.5 mg/mL conjugate concentration, HA-Pyr scavenged 68.18% of DPPH• and 76.23% of ABTS•+ radicals, representing a 34 percentage point improvement over HA-Cin for DPPH• [1]. The stronger binding affinity of HA-Pyr to cytochrome c peroxidase (−19.02 kcal/mol vs −17.01 kcal/mol for HA-Cin) further corroborates the functional superiority of the 2,3,4-trihydroxybenzaldehyde moiety as an antioxidant warhead [1]. Additionally, the vicinal diol structure at positions 2 and 3 enables the formation of hexavalent Fe³⁺-complexed hydrogels, a property exploited in pyrogallol-tethered gelatin adhesives [2].

Dual α-Amylase/α-Glucosidase Inhibitor Screening

In diabetes research programs evaluating benzaldehyde derivatives as dual α-amylase/α-glucosidase inhibitors, 2,3,4-trihydroxybenzaldehyde occupies a defined rank position (2nd of 4 trihydroxybenzaldehyde isomers for α-amylase inhibition), enabling SAR-based selection of the optimal hydroxylation pattern [1]. The compound may be used as a reference probe alongside 2,4,5-trihydroxybenzaldehyde (top-ranked for α-amylase) and 3,4-dihydroxybenzaldehyde (active against α-glucosidase) to parse the contributions of hydroxyl position to enzyme selectivity. The availability of pure 2,3,4-trihydroxybenzaldehyde (≥98%) from multiple global suppliers at research-scale quantities facilitates reproducible in vitro enzyme assays.

Application
Selection Property
Validation Focus
Benserazide intermediate synthesis
2,3,4-Regioisomeric identity
Hydrazone condensation yield; absence of 3,4,5-isomer contamination
COX-2 selective inhibitor research
COX-2/COX-1 selectivity profile
COX-2 inhibition at ~10 ppm; lack of COX-1 activity in enzyme assay
Hyaluronan antioxidant biomaterials
Radical scavenging warhead conjugation
DPPH/ABTS scavenging at conjugate concentration; Fe³⁺-hydrogel formation
α-Amylase/α-glucosidase inhibitor SAR
Hydroxyl position-dependent inhibition rank
α-Amylase rank order among trihydroxybenzaldehyde isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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